N-ethyl-1-(2-methylpyrazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Description
N-ethyl-1-(2-methylpyrazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, agrochemicals, and materials science due to their unique structural features and reactivity.
Properties
IUPAC Name |
N-ethyl-1-(2-methylpyrazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O2/c1-3-21(10-15(16,17)18)13(23)11-5-4-8-22(9-11)14(24)12-6-7-19-20(12)2/h6-7,11H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBRVDAXJRKZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(F)(F)F)C(=O)C1CCCN(C1)C(=O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(2-methylpyrazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the carbonyl group: This can be achieved via acylation reactions.
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization of appropriate precursors.
Final coupling: The final step involves coupling the pyrazole and piperidine moieties under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Various substitution reactions can occur, especially on the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Substitution reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products would depend on the specific reactions and conditions but might include oxidized or reduced derivatives, or substituted pyrazole or piperidine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on its specific interactions with biological targets. It might involve binding to enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-1-(2-methylpyrazole-3-carbonyl)piperidine-3-carboxamide
- N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Uniqueness
The presence of both the pyrazole and piperidine rings, along with the trifluoroethyl group, might confer unique properties such as enhanced stability, specific reactivity, or particular biological activity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases would be essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
